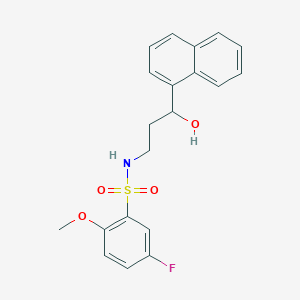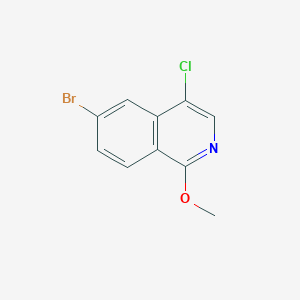
6-Bromo-4-chloro-1-methoxyisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-chloro-1-methoxyisoquinoline is an organic compound belonging to the class of isoquinoline derivatives. It has been used as a reactant in the preparation of phenylimidazoles as Smoothened antagonists .
Molecular Structure Analysis
The molecular formula of this compound is C10H7BrClNO. The average mass is 242.500 Da and the monoisotopic mass is 240.929382 Da .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
6-Bromo-4-chloro-1-methoxyisoquinoline is a valuable intermediate in organic synthesis, utilized in the preparation of complex molecules due to its reactive bromo and chloro substituents. Sanders et al. (2010) explored the reactions of bromoethoxyisoquinolines, highlighting the nucleophilic substitution reactions that such compounds can undergo, providing a pathway for the synthesis of biisoquinolines and other complex structures (Sanders, Dijk, & Hertog, 2010). Similarly, research by Osborne and Miller (1993) on regioselective alkoxydehalogenation of dihalogenoquinolines demonstrates the synthetic versatility of halogenated isoquinolines in obtaining alkoxylated quinoline derivatives (Osborne & Miller, 1993).
Molecular Sensing and Chemosensors
Chemosensors for metal ions are crucial for environmental monitoring and industrial processes. Prodi et al. (2001) reported on a chloro-methoxyquinoline derivative acting as a selective chemosensor for cadmium ions, indicating the potential of halogenated isoquinolines in the development of sensitive and selective sensing materials (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Crystal Structure and Conformation Studies
Understanding the molecular conformation of halogenated isoquinolines is vital for designing molecules with desired properties. Choudhury, Nagarajan, and Row (2003) compared the conformational features of halogen-substituted diaryl-methoxyisoquinolines, providing insights into how different halogens affect molecular packing and interactions, which is essential for material science and drug design (Choudhury, Nagarajan, & Row, 2003).
Anticancer Research
In the realm of medicinal chemistry, halogenated isoquinolines have shown promise as anticancer agents. Delgado et al. (2012) synthesized a series of aminoquinones derived from isoquinolinequinones, demonstrating moderate to high cytotoxic activity against various human tumor cell lines, indicating the therapeutic potential of such compounds (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Drug Discovery and Development
Flagstad et al. (2014) reported a practical synthesis route for halogenated methoxyquinolines, showcasing their application as key building blocks in antibiotic discovery. This highlights the role of this compound and its derivatives in the development of new therapeutic agents (Flagstad, Petersen, Hinnerfeldt, Givskov, & Nielsen, 2014).
Propiedades
IUPAC Name |
6-bromo-4-chloro-1-methoxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-7-3-2-6(11)4-8(7)9(12)5-13-10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKFHZLKLWCZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

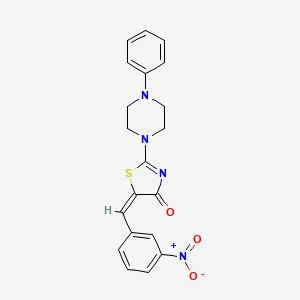
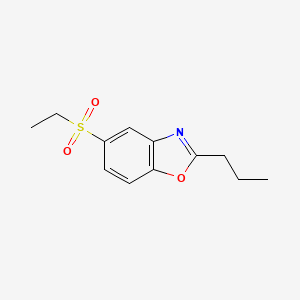
![(Z)-2-Cyano-3-[2,5-dimethyl-1-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)pyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2592111.png)

![3-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]urea](/img/structure/B2592116.png)
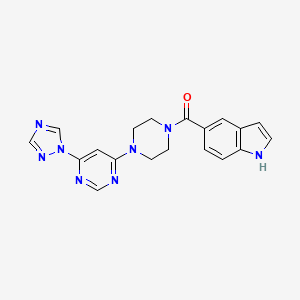
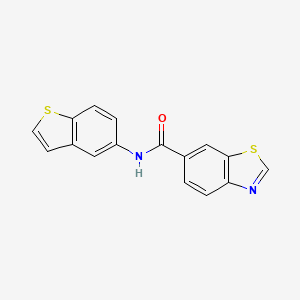
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2592120.png)
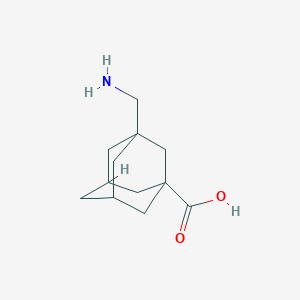
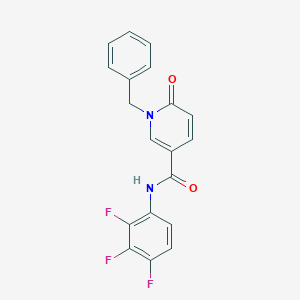
![N-(4-chlorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2592126.png)

